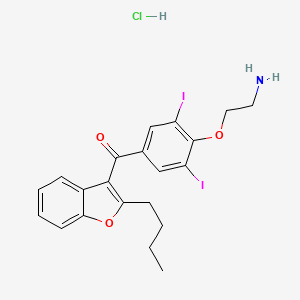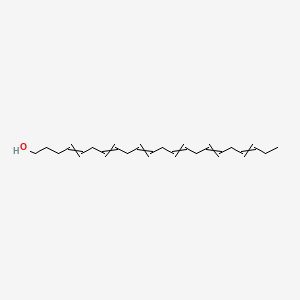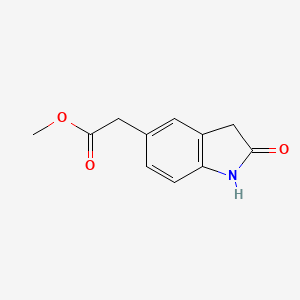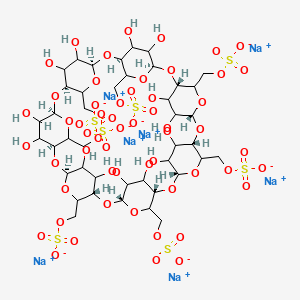
6-O-Sulfo-b-cyclodextrin sodium salt
Overview
Description
6-O-Sulfo-b-cyclodextrin sodium salt is a sulfated cyclodextrin . It is commonly employed as a compound carrier and solubilizer due to its unique cyclodextrin structure . This sodium salt derivative exhibits enhanced water solubility, making it suitable for encapsulating hydrophobic compounds and enhancing their bioavailability .
Synthesis Analysis
A simple and cost-effective method for the synthesis of sulfated β-cyclodextrin, one of the most widely used chiral mobile phase additives, using sulfamic acid as a sulfonating agent has been described . The method was optimized, and the synthesized product was characterized by spectroscopic, size-exclusion chromatographic, thermal, and microscopic methods .Molecular Structure Analysis
The molecular formula of 6-O-Sulfo-b-cyclodextrin sodium salt is C42H63Na7O56S7 . It is a specific sulfobutylether-β-cyclodextrin with an average degree of 6.5 sulfobutyl-groups variably substituted on the 2-, 3- and 6-hydroxyls of the seven glucopyranose (dextrose) units of β-cyclodextrin .Physical And Chemical Properties Analysis
6-O-Sulfo-b-cyclodextrin sodium salt is a solid with a molecular weight of 1849.3 . It has a high degree of solubility in PBS (pH 7.2): 10mg/mL .Scientific Research Applications
Enantiomer Separation
6-O-Sulfo-β-cyclodextrin sodium salt has been prominently used in the separation of enantiomers. It has proven effective in capillary electrophoresis for separating enantiomers of non-ionic, acidic, basic, and ampholytic analytes in both high-pH and low-pH aqueous background electrolytes (Zhu & Vigh, 2003). This sulfated cyclodextrin variant has demonstrated broad applicability as a chiral resolving agent, offering adequate peak resolution with short separation times for various analytes (Zhu & Vigh, 2003).
Analytical Characterization and Use in Electrophoresis
The sodium salt of 6-O-Sulfo-β-cyclodextrin has been synthesized, analytically characterized, and used in capillary electrophoretic separation of enantiomers. It exhibits unique selectivities, often complementary to those of other sulfated cyclodextrins, enabling the efficient resolution of structurally diverse analytes (Busby, Lim, & Vigh, 2003). Its use in nonaqueous capillary electrophoresis has also been explored for weak base analytes, showing different interactions compared to other sulfated cyclodextrins (Li & Vigh, 2004).
Compatibility with Electrospray Ionization
6-O-Sulfo-β-cyclodextrin sodium salt's compatibility with electrospray ionization at low nanoliter/minute flow rates has been demonstrated. This property has been applied to capillary electrophoresis/electrospray ionization mass spectrometric analysis of various compounds, showcasing its utility in complex analytical methods (Moini & Rollman, 2015).
Use in Nonaqueous Electrophoretic Enantiomer Separations
The sodium salt of 6-O-Sulfo-β-cyclodextrin has been employed in nonaqueous electrophoretic enantiomer separations, revealing its versatility in different solvent environments. This application extends its use to a wider range of analytical scenarios, particularly for analytes with limited solubility in aqueous environments (Vincent & Vigh, 1998).
Mechanism of Action
properties
IUPAC Name |
heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDYIAUDQVKGF-ARCFIYGDSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na7O56S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1849.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




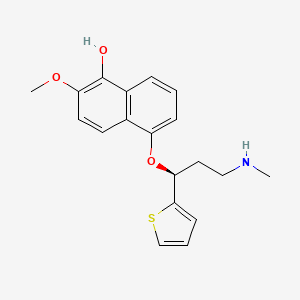
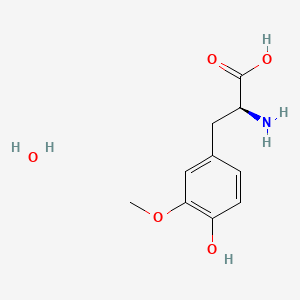

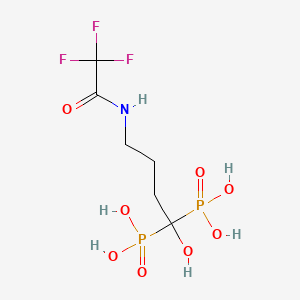
![2-{[(2Z)-2-{[(1-Amino-2-methyl-1-oxopropan-2-yl)oxy]imino}-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-(sulfoamino)butanoic acid](/img/structure/B564442.png)
